Celecoxib carboxylic acid

説明

Overview of Celecoxib (B62257) and its Clinical Significance

Celecoxib as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.govarthritis.cabpac.org.nz The discovery of two COX isoenzymes, COX-1 and COX-2, was a significant advancement in understanding how NSAIDs work. nih.gov COX-1 is typically present in most tissues and is involved in producing prostaglandins (B1171923) that have a protective role in the body. In contrast, COX-2 is induced in settings of inflammation. nih.govcambridge.org Traditional NSAIDs inhibit both COX-1 and COX-2. nih.gov The selective inhibition of COX-2 by celecoxib allows it to reduce inflammation and pain with a theoretically lower risk of certain side effects associated with COX-1 inhibition. nih.govbpac.org.nz

Therapeutic Applications of Celecoxib

Celecoxib is widely used for its anti-inflammatory, analgesic, and antipyretic properties. researchgate.net Its therapeutic applications are extensive and include the management of symptoms for various conditions. drugbank.commayoclinic.org It is a first-line treatment for osteoarthritis and is also used for inflammatory arthritis, such as rheumatoid arthritis and ankylosing spondylitis. researchgate.netarthritis.cadroracle.ai Additionally, celecoxib is approved for managing acute pain in adults and treating primary dysmenorrhea. mayoclinic.orgdrugbank.com Another significant application is in the reduction of adenomatous colorectal polyps in patients with familial adenomatous polyposis (FAP). drugbank.comnih.govcancernetwork.com Studies have shown that treatment with celecoxib can lead to a significant reduction in the number and size of colorectal polyps in patients with FAP. nih.govhopkinsarthritis.org

Identification of Celecoxib Carboxylic Acid as a Major Metabolite

In human plasma, three main metabolites of celecoxib have been identified: a primary alcohol, the corresponding carboxylic acid, and its glucuronide conjugate. drugbank.compharmgkb.org Among these, this compound is considered the major metabolite. cambridge.orgresearchgate.net Studies have shown that these metabolites are inactive as COX-1 or COX-2 inhibitors. drugbank.compharmgkb.org The majority of celecoxib is excreted in the feces and urine in the form of its metabolites, with only a small fraction of the unchanged drug being eliminated. drugbank.com

Formation from Parent Compound via Oxidative Metabolism

The transformation of celecoxib into its carboxylic acid metabolite is a multi-step process involving oxidative metabolism. researchgate.net This process begins with the hydroxylation of the methyl group on the celecoxib molecule to form a primary alcohol, known as hydroxycelecoxib. nih.gov This initial step is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. nih.gov Following this, the newly formed alcohol group is further oxidized by cytosolic alcohol dehydrogenases to yield this compound. cambridge.orgnih.gov This carboxylic acid derivative is the principal metabolite found. cambridge.org

Glucuronide Conjugation of this compound

Following its formation, this compound can undergo a Phase II metabolic reaction known as glucuronidation. drugbank.comcaymanchem.com This process involves the conjugation of the carboxylic acid metabolite with glucuronic acid, leading to the formation of an acyl glucuronide. caymanchem.comnih.gov This conjugate, this compound acyl-β-D-glucuronide, is a more water-soluble compound, facilitating its excretion from the body. caymanchem.com While the carboxylic acid metabolite is the major form found in both urine and feces, a small amount is excreted as the acyl glucuronide. nih.gov

Structure

2D Structure

3D Structure

特性

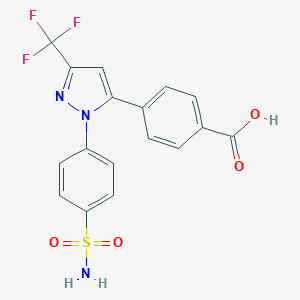

IUPAC Name |

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNOVFEXONZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434744 | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170571-01-4 | |

| Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxycelecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzyme Systems

Primary Metabolic Pathways of Celecoxib (B62257)

The conversion of celecoxib to its carboxylic acid derivative is a two-step oxidative process. researchgate.netresearchgate.net

Hydroxylation of the Methyl Moiety

The initial and rate-limiting step in the metabolism of celecoxib is the hydroxylation of the tolyl methyl group, which leads to the formation of an intermediate metabolite known as hydroxycelecoxib. researchgate.netnih.govnih.gov This reaction is predominantly catalyzed by specific cytochrome P450 enzymes in the liver. nih.govpharmgkb.org

Oxidation of the Hydroxyl Group to Carboxylic Acid

Following its formation, hydroxycelecoxib undergoes further oxidation. The hydroxyl group is converted into a carboxyl group, resulting in the formation of Celecoxib Carboxylic Acid. pharmacy180.comresearchgate.netnih.gov This step is catalyzed by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2. nih.govpharmgkb.orgnih.gov The resulting carboxylic acid metabolite is the most abundant metabolite of celecoxib found in both plasma and excreta. nih.govnih.gov

Involvement of Cytochrome P450 (CYP) Isoforms

The metabolism of celecoxib is heavily reliant on the cytochrome P450 superfamily of enzymes.

Primary Role of CYP2C9

The cytochrome P450 2C9 (CYP2C9) isoenzyme is the principal catalyst for the initial hydroxylation of celecoxib. drugbank.compharmgkb.orgnih.govpharmgkb.orgnih.gov This enzyme's central role makes it a critical determinant of celecoxib's pharmacokinetic profile. nih.govdrugbank.com Inhibition studies have confirmed that CYP2C9 is the main enzyme responsible for celecoxib hydroxylation in vitro. nih.gov

Minor or Contributing Roles of Other CYPs (e.g., CYP3A4, CYP2D6)

While CYP2C9 is the primary enzyme, other CYP isoforms contribute to a lesser extent to celecoxib metabolism. CYP3A4 plays a minor role in the hydroxylation of celecoxib. nih.govpharmgkb.orgpharmgkb.org Additionally, studies have shown that CYP2D6 can also metabolize celecoxib, particularly in individuals with reduced CYP2C9 activity. caymanchem.comnih.govresearchgate.netdrugbank.com However, celecoxib also acts as an inhibitor of CYP2D6, which can lead to potential drug-drug interactions with other medications metabolized by this enzyme. nih.govnih.gov

Impact of Genetic Polymorphisms in CYP2C9 on Metabolism

The gene encoding CYP2C9 is highly polymorphic, meaning it has several common genetic variants. nih.gov These variations can lead to the production of enzymes with reduced or no function, significantly impacting the metabolism of celecoxib. nih.govgene2rx.comnih.gov

Individuals with certain variant alleles, such as CYP2C92 and CYP2C93, exhibit decreased metabolic capacity for celecoxib. nih.govnih.gov This is particularly pronounced in individuals who are homozygous for the CYP2C9*3 allele, as they experience markedly slower metabolism of the drug. nih.govnih.gov

The clinical implication of these genetic polymorphisms is that individuals who are "poor metabolizers" due to their CYP2C9 genotype will have significantly higher plasma concentrations of celecoxib. nih.govnih.gov For instance, individuals with the CYP2C93/3 genotype have been shown to have 3- to 7-fold higher systemic levels of celecoxib compared to those with the wild-type CYP2C91/1 genotype. nih.gov This increased exposure can affect the drug's efficacy and safety profile. uspharmacist.com

Table 1: Effect of CYP2C9 Genotype on Celecoxib Metabolism

| CYP2C9 Genotype | Metabolizer Status | Effect on Celecoxib Metabolism | Impact on Celecoxib Plasma Levels |

|---|---|---|---|

| CYP2C9\1/*1* | Normal Metabolizer | Normal rate of metabolism. nih.gov | Standard/expected plasma concentrations. nih.gov |

| CYP2C9\1/*2* | Intermediate Metabolizer | Slightly reduced metabolic rate. nih.gov | Minimal to modest increase in plasma concentrations. nih.gov |

| CYP2C9\1/*3* | Intermediate Metabolizer | Moderately reduced metabolic rate. nih.govnih.gov | Increased plasma concentrations. nih.govnih.gov |

| CYP2C9\2/*2* | Intermediate Metabolizer | Reduced metabolic rate. | Increased plasma concentrations. |

| CYP2C9\2/*3* | Poor Metabolizer | Significantly reduced metabolic rate. | Markedly increased plasma concentrations. |

| CYP2C9\3/*3* | Poor Metabolizer | Markedly reduced metabolic rate. nih.govnih.gov | Significantly higher plasma concentrations (3 to 7-fold). nih.gov |

Table 2: Research Findings on the Impact of CYP2C9 Polymorphisms

| Study Finding | Genotype(s) Studied | Observed Effect | Reference |

|---|---|---|---|

| Reduced rate of hydroxycelecoxib formation in human liver microsomes. | CYP2C9\1/*3* and CYP2C9\3/*3* | 2.2-fold and 5.3-fold lower formation rate, respectively, compared to CYP2C9\1/*1*. | nih.gov |

| Increased area under the plasma concentration-time curve (AUC) of celecoxib. | CYP2C9\1/*3* | 1.63-fold increase in AUC compared to CYP2C9\1/*1*. | nih.gov |

| Reduced oral clearance of celecoxib. | CYP2C9\3/*3* | More than two-fold reduced clearance compared to CYP2C9\1/*1*. | nih.gov |

| Contribution of CYP2D6 to metabolism in slow metabolizers. | CYP2C9\1/*3* and CYP2C9\3/*3* | CYP2D6 contributes to approximately 30% of celecoxib metabolism. | nih.govdrugbank.com |

Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronidation

The final phase in the metabolic journey of this compound is conjugation with glucuronic acid, a process known as glucuronidation. nih.govresearchgate.net This is a crucial Phase II metabolic reaction that attaches a bulky, hydrophilic glucuronic acid moiety to the carboxylic acid group, forming an acyl glucuronide. researchgate.netresearchgate.net This resulting conjugate, this compound Acyl-β-D-glucuronide, is significantly more water-soluble, facilitating its elimination from the body through urine and feces. researchgate.net

The enzymes responsible for this conjugation are the Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govnih.gov UGTs are a superfamily of enzymes that play a pivotal role in the metabolism of a vast array of drugs, xenobiotics, and endogenous compounds by catalyzing the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov

Detailed Research Findings:

While the direct glucuronidation of celecoxib itself requires an initial hydroxylation step via cytochrome P450 enzymes, its metabolite, this compound, is a direct substrate for UGT enzymes. researchgate.netnih.gov Research into the glucuronidation of compounds containing a carboxylic acid moiety has identified several key human UGT isoforms responsible for catalyzing the formation of acyl glucuronides. nih.gov

Studies investigating the glucuronidation of various non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing compounds have consistently highlighted the significant role of the UGT2B subfamily, particularly UGT2B7 . nih.govnih.gov Kinetic analyses have demonstrated that UGT2B7 exhibits high efficiency in the glucuronidation of many carboxylic acids. nih.gov

In addition to UGT2B7, other UGT isoforms have been shown to contribute to the glucuronidation of carboxylic acids, albeit often to a lesser extent. These include UGT1A3 and UGT1A9 . nih.gov Some research also suggests potential activity from UGT1A7 and UGT1A10 with certain carboxylic acid substrates. nih.gov

Interactive Data Table: UGT Isoforms Involved in Carboxylic Acid Glucuronidation

| UGT Isoform | Known Substrates (Carboxylic Acids) | General Role in Drug Metabolism |

| UGT2B7 | Ibuprofen, Ketoprofen, Diclofenac, Valproic Acid | Major isoform for glucuronidation of many drugs, including NSAIDs, opioids, and anticonvulsants. nih.govnih.govnih.gov |

| UGT1A3 | Telmisartan, various carboxylic acid analogues | Contributes to the glucuronidation of a range of drugs and endogenous compounds. nih.govnih.gov |

| UGT1A9 | Propofol, Mycophenolic Acid, Indomethacin | Important for the metabolism of several drugs and is highly expressed in the liver and kidneys. nih.govnih.gov |

| UGT1A7 | Various carboxylic acid aglycones | Shows some activity towards carboxylic acids, but its overall contribution is less characterized. nih.gov |

| UGT1A10 | Various carboxylic acid aglycones | Primarily expressed extrahepatically, may play a role in intestinal metabolism. nih.gov |

Interactive Data Table: Excretion of Celecoxib and its Metabolites in Humans

| Compound | Excretion in Feces (% of Dose) | Excretion in Urine (% of Dose) |

| Celecoxib | 2.56 +/- 1.09 | <3% |

| This compound | 54.4 +/- 6.8 | 18.8 +/- 2.1 |

| Acyl Glucuronide | Not specified | 1.48 +/- 0.15 |

Data derived from a study with [14C]celecoxib in healthy male volunteers. researchgate.netresearchgate.net

Pharmacokinetic Characterization of Celecoxib Carboxylic Acid

Absorption and Distribution Aspects

The formation of Celecoxib (B62257) Carboxylic Acid occurs after the absorption and initial metabolism of celecoxib. Celecoxib itself is absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours under fasting conditions. neuroyates.comnews-medical.net The metabolic process that forms Celecoxib Carboxylic Acid is primarily mediated by cytochrome P450 2C9 (CYP2C9) enzymes in the liver. pharmgkb.orgontosight.ai This process involves the oxidation of celecoxib's methyl group to a primary alcohol (hydroxycelecoxib), which is then further oxidized to form the carboxylic acid metabolite. researchgate.netnih.govnih.gov

Following the administration of celecoxib, three primary metabolites have been identified in human plasma: a primary alcohol, its corresponding carboxylic acid (this compound), and a glucuronide conjugate. drugbank.comneuroyates.comfda.gov.ph These metabolites, including this compound, are considered inactive as inhibitors of COX-1 or COX-2 enzymes. drugbank.comneuroyates.com While its presence in plasma is well-established as a major metabolite, specific detailed time-concentration curves for this compound are not as extensively documented as those for the parent compound. nih.govresearchgate.net However, studies in rats have shown that after oral administration of celecoxib, it is quickly metabolized into hydroxycelecoxib and subsequently converted to this compound. researchgate.net

Plasma Concentration Profiles

Elimination and Excretion Pathways

The elimination of celecoxib is predominantly through hepatic metabolism, with very little of the unchanged drug (less than 3%) being recovered in urine and feces. drugbank.comneuroyates.comnih.govmedsafe.govt.nz The resulting metabolites, primarily this compound, are the main compounds excreted.

A significant portion of celecoxib metabolites is excreted via the renal pathway. Following a single oral dose of radiolabeled celecoxib, approximately 27% of the dose was recovered in the urine. drugbank.comresearchgate.netnih.gov The majority of the radioactivity found in urine was identified as the this compound metabolite, accounting for 18.8% (± 2.1%) of the administered dose. researchgate.netnih.gov A much smaller amount is excreted as the acyl glucuronide of the carboxylic acid metabolite (1.48% ± 0.15%). researchgate.netnih.gov

The primary route of excretion for celecoxib and its metabolites is through the feces. Studies with radiolabeled celecoxib demonstrated that approximately 57% of the administered dose was excreted in the feces. drugbank.comresearchgate.netnih.gov Unchanged celecoxib accounted for only a small fraction of this (2.56% ± 1.09%). researchgate.netnih.gov The most substantial component of the dose excreted in feces was the this compound metabolite, which represented 54.4% (± 6.8%) of the total dose. researchgate.netnih.gov

This compound is the principal metabolite in both urine and feces, constituting the vast majority of the excreted dose. neuroyates.comresearchgate.netdrugbank.com It accounts for approximately 73% of the total administered dose of celecoxib found in excreta. drugbank.com

The table below, based on a study with a single 300-mg dose of [¹⁴C]celecoxib in healthy male volunteers, details the quantitative contribution of this compound to the total recovered dose. researchgate.netnih.gov

| Excretion Pathway | Compound | Mean Percentage of Administered Dose (%) |

| Urine | This compound | 18.8% |

| Carboxylic Acid Acyl Glucuronide | 1.48% | |

| Total in Urine | 27.1% | |

| Feces | This compound | 54.4% |

| Unchanged Celecoxib | 2.56% | |

| Total in Feces | 57.6% | |

| Total Excreted | Total this compound | 73.2% |

| Total Dose Recovered | 84.8% |

Excretion in Feces

Comparative Pharmacokinetics in Different Species

The biotransformation of the parent compound, celecoxib, into its main metabolites, including this compound, displays notable similarities and differences across various species. These variations are critical for interpreting preclinical data and extrapolating findings to human subjects.

Species-Specific Differences in Metabolism and Excretion

The primary metabolic pathway for celecoxib is conserved across humans and numerous animal species, including mice, rats, rabbits, dogs, and monkeys. researchgate.netresearchgate.net This process involves the oxidation of the tolyl-methyl group to a hydroxymethyl intermediate, which is subsequently oxidized to form this compound. researchgate.nettandfonline.comnih.gov In humans, the initial hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4, while the further oxidation to the carboxylic acid metabolite is handled by cytosolic alcohol dehydrogenases. pharmgkb.orgdrugbank.comnih.gov This this compound metabolite is pharmacologically inactive as a COX enzyme inhibitor. pharmgkb.orgdrugbank.comcaymanchem.com

While the metabolic pathway is similar, the routes and proportions of excretion of celecoxib and its metabolites show significant species-specific differences. This compound is consistently the major metabolite found in both urine and feces across the studied species. tandfonline.comnih.govnih.gov

Key differences in excretion include:

Humans: Following an oral dose, approximately 57% is excreted in the feces and 27% in the urine. researchgate.netdrugbank.com The carboxylic acid metabolite accounts for the majority of the excreted dose (73%), with only small amounts of the parent drug being eliminated unchanged. researchgate.netdrugbank.comhres.ca

Rats: This species shows a strong preference for fecal excretion. After intravenous administration, approximately 91-92% of the dose is recovered in feces, with only about 10% in urine. researchgate.netnih.gov Following oral administration, fecal excretion remains dominant (88-94%). nih.gov The primary components excreted are the parent drug and its carboxylic acid metabolite. researchgate.netnih.gov

Mice: A notable sex-dependent difference is observed in mice. In males, fecal excretion is the primary route (71.1%), whereas in females, elimination is divided almost equally between feces (46.7%) and urine (45.7%). tandfonline.comnih.govtandfonline.com

Dogs: Fecal excretion is the main pathway, accounting for over 80% of the administered dose. tandfonline.comnih.gov A significant metabolic polymorphism exists in the Beagle breed, leading to phenotypes described as "poor metabolizers" (PM) and "extensive metabolizers" (EM). avma.org

Monkeys (Rhesus and Cynomolgus): Similar to other preclinical species, monkeys primarily excrete celecoxib and its metabolites via the feces. In Rhesus monkeys, 83.1% of the dose is found in feces, while in Cynomolgus monkeys, the figure is 63.5%. tandfonline.comnih.gov

Rabbits: Fecal excretion is the predominant route (72.2%). tandfonline.comtandfonline.com Rabbits are also capable of producing a glucuronide conjugate of the carboxylic acid metabolite and an additional Phase I metabolite through phenyl ring hydroxylation. tandfonline.comnih.govtandfonline.com

Horses: The metabolic cascade mirrors that of other species, leading to the formation of this compound. researchgate.netuclan.ac.uk Elimination occurs mainly through feces as the unchanged parent drug and in the urine as various metabolites. researchgate.netuclan.ac.uk

Table 1: Comparative Excretion Routes of Celecoxib and its Metabolites

| Species | Administration Route | % Excreted in Urine | % Excreted in Feces | Primary Metabolite | Reference |

|---|---|---|---|---|---|

| Human | Oral | 27% | 57% | This compound | researchgate.netdrugbank.com |

| Rat (Male) | IV | 9.6% | 91.7% | This compound | researchgate.netnih.gov |

| Rat (Female) | IV | 10.6% | 91.3% | This compound | researchgate.netnih.gov |

| Mouse (Male) | Oral | 22.4% | 71.1% | This compound | tandfonline.com |

| Mouse (Female) | Oral | 45.7% | 46.7% | This compound | tandfonline.com |

| Dog (EM) | IV | - | 80.0% | This compound | tandfonline.com |

| Dog (PM) | IV | - | 83.4% | This compound | tandfonline.com |

| Rabbit | Oral | 25.0% | 72.2% | This compound | tandfonline.com |

| Rhesus Monkey | IV | - | 83.1% | This compound | tandfonline.com |

| Cynomolgus Monkey | IV | - | 63.5% | This compound | tandfonline.com |

Implications for Preclinical Research

The general consistency in the metabolic pathway of celecoxib to this compound across multiple species validates the use of these animal models in preclinical research. researchgate.net The fact that rats, dogs, and monkeys produce the same primary inactive carboxylic acid metabolite as humans allows for relevant toxicological and pharmacokinetic assessments. researchgate.net

However, the observed species differences have significant implications for the design and interpretation of preclinical studies. mdpi.com The metabolic polymorphism in dogs, which distinguishes between "extensive" and "poor" metabolizers, is a crucial variable. avma.orgfda.gov This can lead to significant variability in drug exposure and clearance within a study population, potentially affecting results if not properly characterized and controlled for. fda.gov In Greyhounds, for instance, the plasma concentration of celecoxib decreased after repeated dosing, a phenomenon not observed in other species or even other dog breeds like Beagles. avma.org

Furthermore, the substantial differences in excretion routes—particularly the higher reliance on fecal excretion in most animal models compared to humans—must be considered when modeling human pharmacokinetics. The sex-dependent excretion pathway in mice also highlights the need for including both sexes in preclinical evaluations to avoid skewed data. tandfonline.com These differences underscore that while animal models are invaluable, direct extrapolation of pharmacokinetic parameters to humans requires careful consideration of species-specific physiological and metabolic characteristics.

Pharmacological and Toxicological Investigations

Preclinical Toxicity Assessment

Preclinical data on the general toxicology of Celecoxib (B62257) Carboxylic Acid is limited, as most studies focus on the parent drug. Safety Data Sheets (SDS) for the compound indicate that its chemical, physical, and toxicological properties have not been thoroughly investigated. lgcstandards.com The SDS suggests it may be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing respiratory tract, skin, and eye irritation. lgcstandards.com In vivo studies in mice have shown that radiolabeled Celecoxib Carboxylic Acid is rapidly eliminated without further metabolism through hepatobiliary and renal excretion. niph.go.jp

While the long-term use of the parent drug, Celecoxib, has been associated with an increased risk of cardiovascular, gastrointestinal, and renal adverse events, specific preclinical toxicity studies on these organ systems for this compound are not well-documented. researchgate.netresearchgate.net The toxicity profile is generally attributed to the pharmacological action of Celecoxib itself, and since the carboxylic acid metabolite is pharmacologically inactive regarding COX inhibition, its direct contribution to these specific organ toxicities is considered minimal. researchgate.netinvivochem.com

A study investigating the feasibility of using radiolabeled this compound ([11C]SC-62807) as a PET imaging agent to evaluate transporter activity noted its distribution to the liver and intestine in mice. nih.gov Another study in mice confirmed that the metabolite is rapidly excreted into bile and urine. niph.go.jp This rapid excretion suggests a low potential for systemic accumulation and associated organ toxicity.

Table 2: Genotoxicity and Carcinogenicity Assessment of this compound

| Test/Classification | Result/Finding | Source |

|---|---|---|

| Germ Cell Mutagenicity | Classified based on available data (Conclusion not specified) | medchemexpress.com |

| Carcinogenicity (IARC) | Not identified as probable, possible, or confirmed human carcinogen | medchemexpress.com |

| Carcinogenicity (ACGIH) | Not identified as a potential or confirmed carcinogen | medchemexpress.com |

| Carcinogenicity (NTP) | Not identified as an anticipated or confirmed carcinogen | medchemexpress.com |

| Cytotoxicity/Genotoxicity (in specific skin formulations) | Not cytotoxic or genotoxic | researchgate.net |

Carcinogenicity Studies

Comprehensive, publicly available carcinogenicity studies focusing exclusively on this compound have not been identified in the reviewed literature. Regulatory assessments and safety data sheets for this compound indicate that it has not been classified as a carcinogen by major international bodies. medchemexpress.com

Information regarding the carcinogenicity of the parent compound, celecoxib, is often cited in regulatory documents. Two-year carcinogenicity studies in rats and mice administered with celecoxib did not reveal carcinogenic effects at exposures significantly higher than those in humans. fda.govnih.gov However, these studies evaluated the effects of the parent drug, and the findings are not directly attributable to its carboxylic acid metabolite.

Table 1: Classification of this compound by Carcinogenicity Agencies

| Agency | Classification |

|---|---|

| International Agency for Research on Cancer (IARC) | No component of this product present at a level equal to or greater than 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. medchemexpress.com |

| American Conference of Governmental Industrial Hygienists (ACGIH) | No component of this product present at a level equal to or greater than 0.1% is identified as a potential or confirmed carcinogen by ACGIH. medchemexpress.com |

| National Toxicology Program (NTP) | No component of this product present at a level equal to or greater than 0.1% is identified as an anticipated or confirmed carcinogen by NTP. medchemexpress.com |

| Occupational Safety and Health Administration (OSHA) | No component of this product present at a level equal to or greater than 0.1% is identified as a potential or confirmed carcinogen by OSHA. medchemexpress.com |

Mechanism-Based Toxicity Investigations

Detailed mechanism-based toxicity investigations specifically for this compound are not extensively documented in publicly accessible sources. The primary characterization of this metabolite is its lack of inhibitory activity against COX-1 and COX-2 enzymes, which is the principal mechanism of action for the parent drug, celecoxib. fda.govdrugbank.comlgmpharma.com This pharmacological inactivity suggests that the mechanisms of toxicity associated with celecoxib, which are often linked to prostaglandin (B15479496) synthesis inhibition, may not be relevant for this compound.

Regulatory filings for celecoxib confirm that its metabolites, including the carboxylic acid form, are inactive. fda.govfda.gov.ph Non-clinical safety data for celecoxib did not indicate any special hazards for humans based on conventional studies of repeated dose toxicity and mutagenicity. fda.gov.ph While these studies on celecoxib would have resulted in systemic exposure to this compound, the specific toxicological effects of the metabolite itself were not singled out or detailed. For instance, while renal toxicity is a known risk with NSAIDs, including celecoxib, the specific contribution of its carboxylic acid metabolite to this effect has not been elucidated. fda.gov.pheuropa.eu

Analytical Methodologies for Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the selective and sensitive quantification of Celecoxib (B62257) Carboxylic Acid, often in conjunction with its parent drug, Celecoxib, and other metabolites.

LC-MS/MS has emerged as the preferred method for the simultaneous quantification of Celecoxib and its metabolites, including Celecoxib Carboxylic Acid, in biological samples like plasma and blood. nih.govresearchgate.net This technique offers high sensitivity and selectivity.

One developed LC-MS/MS method allows for the simultaneous detection of Celecoxib, Hydroxycelecoxib, and this compound in rat plasma. nih.govresearchgate.net Sample preparation typically involves a straightforward protein precipitation step. nih.govresearchgate.net The analytes are then separated on a C18 column and detected using an electrospray ionization (ESI) source, sometimes in an alternating polarity switching mode. nih.govresearchgate.net

A study utilizing UPLC-MS/MS for the quantification of Celecoxib and four of its metabolites, including Carboxycelecoxib (this compound), in rat blood demonstrated excellent sensitivity. nih.gov The lower limit of quantification (LLOQ) for Carboxycelecoxib was established at 1.2 nM. nih.gov This method is noted to be significantly more sensitive than previously reported HPLC-UV methods. nih.gov

In a study on the metabolism of Celecoxib in horses, LC/MS was used to analyze plasma samples. The product ion scan for this compound was m/z 410 → 366. uclan.ac.uk

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Biological Matrix | Rat Plasma | nih.gov |

| Sample Preparation | Protein Precipitation | nih.gov |

| Chromatographic Column | Atlantis T3 column (2.1 mm × 100 mm, 3 μm) | nih.gov |

| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) in 5% or 95% acetonitrile (B52724) | nih.gov |

| Ionization | Electrospray Ionization (ESI) in alternating polarity switching mode | nih.gov |

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is another widely used technique for the analysis of Celecoxib and its metabolites. While generally less sensitive than LC-MS/MS, HPLC methods provide reliable quantification for various applications. nih.govnih.govrjptonline.org

A new HPLC method was developed for the simultaneous determination of Celecoxib, Carboxycelecoxib, and Hydroxycelecoxib in human plasma samples, with a linearity range of 10–2000 ng/mL. researchgate.net In another instance, HPLC analysis was used to identify metabolites from the biotransformation of Celecoxib by microbial cultures, confirming the production of the carboxylic acid metabolite. nih.gov The majority of these metabolites were found to be more polar than the parent compound, Celecoxib. nih.gov

Forced degradation studies of Celecoxib have been performed using a stability-indicating HPLC method. rjptonline.org One such method utilized a mobile phase of monobasic potassium phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (60:30:10 v/v/v) with UV detection at 215 nm. rjptonline.org

Table 2: HPLC Method for Analysis of Celecoxib and its Metabolites

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) with UV detector | rjptonline.org |

| Column | L11 (4.6 x 250mm, 5 μm) | rjptonline.org |

| Mobile Phase | Monobasic potassium phosphate buffer (pH 3.0), methanol, and acetonitrile (60:30:10 v/v/v) | rjptonline.org |

| Flow Rate | 2.0 ml/min | rjptonline.org |

| Detection Wavelength | 215 nm | rjptonline.org |

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. A sensitive UPLC-MS/MS method was established for the quantification of Celecoxib and its metabolites in rat blood. nih.gov This method employed a Waters BEH C18 column (1.7μm, 100mm × 2.1mm) and a gradient mobile phase of 2.5mM ammonium acetate (B1210297) in water (pH 4.5) and acetonitrile. nih.gov The detection was performed using a diode array detector at 254nm. nih.gov

Another UPLC-MS/MS method was developed to study the effect of genistein (B1671435) on the pharmacokinetics of Celecoxib in rats. nih.gov This method utilized a UPLC®BEH C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase of 0.1% formic acid and acetonitrile. nih.gov

High-Performance Liquid Chromatography (HPLC)

Other Analytical Approaches (e.g., UV/Visible Spectrophotometry)

UV/Visible spectrophotometry can be used for the quantification of Celecoxib, although it is generally not suitable for the direct quantification of its metabolites like this compound in complex biological matrices without prior separation due to lack of specificity. nih.gov However, it is a valuable tool for the analysis of the bulk drug and pharmaceutical formulations. nih.gov

A UV spectrophotometric method was developed for the estimation of Celecoxib in its pure form and in solid dosage forms. nih.gov The method demonstrated a detection limit of 0.26 microg/ml. nih.gov Another study reported a UV spectrophotometric method for Celecoxib in methanol, with a maximum absorption at 252 nm. latamjpharm.org

Method Validation and Sensitivity for Biological Samples

Validation of analytical methods is essential to ensure their reliability for the intended application. This includes assessing parameters such as accuracy, precision, linearity, and sensitivity.

For the quantification of this compound and other metabolites, developed analytical methods have demonstrated acceptable accuracy and precision.

In an LC-MS/MS method for the simultaneous determination of Celecoxib and its metabolites in rat plasma, the intra- and inter-day validation showed accuracy and precision to be within <15%. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for Celecoxib and its metabolites in rat blood reported inter-day and intra-day accuracies within 85-115% and precision better than 12%. nih.gov

Table 3: Validation Parameters for an LC-MS/MS Method

| Validation Parameter | Result | Reference |

|---|---|---|

| Intra-day Accuracy | <15% | nih.gov |

| Inter-day Accuracy | <15% | nih.gov |

| Intra-day Precision | <15% | nih.gov |

| Inter-day Precision | <15% | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Celecoxib |

| This compound (Carboxycelecoxib) |

| Hydroxycelecoxib |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Formate |

| Potassium Phosphate |

Limits of Detection and Quantification

The accurate quantification of this compound, a principal metabolite of Celecoxib, in biological samples is crucial for pharmacokinetic studies. nih.gov Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its sensitive and specific measurement. nih.govnih.gov

Research has established methods for the simultaneous determination of Celecoxib and its metabolites, including this compound (referred to as M2 or celecoxib-COOH in some studies). nih.govnih.gov In one such study utilizing Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS), a comprehensive and sensitive method was validated for the quantification of Celecoxib and its four metabolites in rat blood. nih.gov For this method, the lower limit of quantification (LLOQ) for this compound was determined to be 1.2 nM. nih.gov The LLOQ is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. mdpi.com This level of sensitivity is significantly lower than that achieved by older methods like HPLC-UV. nih.gov

The determination of the LLOQ is typically based on a signal-to-noise ratio of at least 10:1. nih.gov The limit of detection (LOD), the lowest amount of an analyte that can be reliably detected, is also a key parameter, though LLOQ is more commonly reported for quantitative bioanalytical methods. mdpi.com

Table 1: Limits of Quantification for this compound

| Analyte | Method | Matrix | Lower Limit of Quantification (LLOQ) |

|---|---|---|---|

| This compound (M2) | UPLC-MS/MS | Rat Blood | 1.2 nM |

Data sourced from a study on the quantitation of celecoxib and its metabolites in rat blood. nih.gov

Stability Considerations in Biological Matrices

The stability of this compound in biological matrices is a critical factor for ensuring the accuracy and reliability of pharmacokinetic data. Studies have shown that this compound can be slightly unstable under certain storage and handling conditions. nih.govresearchgate.net

In a study involving the simultaneous analysis of Celecoxib and its metabolites in rat plasma, this compound (celecoxib-COOH) was found to be slightly unstable during freeze-thaw cycles and with long-term storage at -80°C. nih.govresearchgate.net To mitigate this instability, it was recommended that analyses be conducted carefully, with only one freeze-thaw cycle and a short storage duration of less than one week. nih.gov

More detailed stability assessments have been performed in rat blood. nih.gov The stability of this compound was evaluated under various conditions:

Short-term stability: After being stored at room temperature (25°C) for 2 hours.

Long-term stability: After storage at -80°C for 14 days.

Freeze-thaw stability: After undergoing three freeze-thaw cycles, from -80°C to 25°C. nih.gov

While specific degradation percentages were not detailed, the findings from multiple studies emphasize the need for careful sample handling and storage protocols to ensure the integrity of this compound in biological samples prior to analysis. nih.govnih.govresearchgate.net

Table 2: Summary of Stability Findings for this compound in Biological Matrices

| Condition | Matrix | Observation | Recommendation |

|---|---|---|---|

| Freeze-Thaw Cycles | Rat Plasma | Slightly unstable | Conduct analysis with one freeze-thaw cycle. nih.gov |

| Long-Term Storage (-80°C) | Rat Plasma | Slightly unstable | Limit storage duration to less than one week. nih.gov |

| Short-Term Storage (25°C, 2h) | Rat Blood | Stability assessed | Handle samples promptly. nih.gov |

| Long-Term Storage (-80°C, 14 days) | Rat Blood | Stability assessed | Controlled long-term storage is necessary. nih.gov |

Table of Compounds

| Compound Name |

|---|

| Celecoxib |

| This compound |

| Hydroxycelecoxib |

| Carboxycelecoxib |

| Hydroxycelecoxib glucuronide |

| Carboxycelecoxib glucuronide |

Structure Activity Relationship Sar Studies and Derivative Synthesis

Design and Synthesis of Novel Analogs

The quest for new anti-inflammatory agents with improved efficacy and safety profiles has driven the design and synthesis of novel analogs based on the celecoxib (B62257) scaffold. Strategies have focused on modifying the core structure to not only refine COX-2 selectivity but also to introduce additional biological activities.

Several synthetic methodologies have been developed to produce celecoxib derivatives that incorporate a carboxylic acid moiety. A common and regioselective approach is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a substituted phenylhydrazine. rsc.org For example, reacting a 2,4-diketo ester with (4-aminosulfonylphenyl)hydrazine hydrochloride yields the corresponding pyrazole ester. scielo.br This ester can then be subjected to alkaline hydrolysis, typically using lithium hydroxide (B78521) (LiOH), to afford the desired pyrazole-3-carboxylic acid derivative. scielo.br

Another strategy involves the direct replacement of the phenylsulfonamide group of celecoxib with a salicylic (B10762653) acid moiety to create novel analogs. jst.go.jp More complex derivatives have been synthesized by conjugating amino acids to the celecoxib structure. For instance, the sulfonamide group of celecoxib can be coupled with the carboxyl group of a protected amino acid, such as aspartic acid or glutamic acid, using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com Subsequent removal of the protecting groups yields the amino acid-celecoxib conjugate. mdpi.com These synthetic routes provide versatile platforms for generating a library of carboxylic acid-containing celecoxib analogs for further biological evaluation.

A significant drawback of selective COX-2 inhibition is the shunting of the arachidonic acid metabolic pathway towards the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of pro-inflammatory leukotrienes. This can potentially mitigate the anti-inflammatory effect and contribute to certain side effects. researchgate.netnih.gov To address this, a major research focus has been the development of dual COX-2/5-LOX inhibitors, which simultaneously block both key enzymes in the arachidonic acid cascade. researchgate.netnih.govd-nb.inforsc.org

The design of these dual-action agents often involves a hybridization strategy, where pharmacophores responsible for COX-2 inhibition are combined with moieties known to inhibit 5-LOX. rsc.org For example, researchers have modified existing NSAIDs and coxibs by introducing recognized 5-LOX pharmacophores. nih.gov One such approach is the replacement of the carboxylate group in traditional NSAIDs with an N-hydroxyurea group, which can confer 5-LOX inhibitory activity while potentially retaining COX-2 inhibition. nih.gov Another strategy combined the structural features of sulindac (B1681787) (a non-selective COX inhibitor with some 5-LOX activity) and celecoxib to design pyrazole sulfonamide derivatives with a carboxylic acid group, which showed potent dual inhibitory activity. rsc.org These hybrid molecules are designed to offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to single-target agents. researchgate.netd-nb.info

The following table presents data on selected dual COX-2/5-LOX inhibitors based on a pyrazole sulfonamide carboxylic acid scaffold.

| Compound | R Group | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) |

| Derivative 1 | 2-chlorothiazole | 0.4 | 29.73 | 4.96 |

| Derivative 2 | benzothiophen-2-yl | 0.01 | 344.56 | 1.78 |

| Data sourced from a study on pyrazole sulfonamide carboxylic acid derivatives designed as dual inhibitors. rsc.org |

Synthesis Strategies for Carboxylic Acid-Containing Derivatives

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding mechanisms of celecoxib analogs and guiding the rational design of new inhibitors. researchgate.net These techniques provide detailed insights into the interactions between a ligand and its target enzyme at an atomic level.

Molecular docking studies are used to predict the preferred binding orientation of a compound within the active site of COX-1 and COX-2. researchgate.netresearchgate.net For celecoxib and its derivatives, docking simulations consistently show the sulfonamide or methylsulfonyl group penetrating the selective side pocket of COX-2, where it forms critical hydrogen bonds with residues like Arg513, His90, and Ser530. rsc.orgresearchgate.netresearchgate.net The smaller size of the COX-1 active site, due to the presence of Ile523, creates steric hindrance that prevents this optimal binding, explaining the basis for COX-2 selectivity. researchgate.net

In the design of carboxylic acid-containing analogs, docking studies help rationalize their inhibitory potency. For example, the high potency of a chloro-substituted salicylic acid analogue of celecoxib was explained by its docking simulation in the COX-1 active site. jst.go.jp Similarly, for dual COX-2/5-LOX inhibitors, docking can reveal how a single molecule can effectively bind to the distinct active sites of both enzymes. d-nb.info

Molecular dynamics simulations further enhance this understanding by modeling the dynamic behavior of the ligand-enzyme complex over time, assessing its stability. semanticscholar.org These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, providing a more accurate picture of the binding affinity. researchgate.net For instance, MD simulations have been used to confirm the stability of complexes between potential inhibitors and the COX enzymes, validating the interactions predicted by docking. semanticscholar.org Together, these computational approaches are crucial for predicting the binding geometry and affinity of novel celecoxib carboxylic acid derivatives, thereby accelerating the discovery of new and improved anti-inflammatory agents. researchgate.nettandfonline.com

Ligand-Enzyme Binding Interactions

This compound is the principal, albeit inactive, metabolite of the selective COX-2 inhibitor, Celecoxib. drugbank.com The metabolic process involves the oxidation of the methyl group on Celecoxib's pyrazole ring to a primary alcohol, which is then further oxidized to form the carboxylic acid metabolite. This structural alteration from a methyl group to a carboxylic acid group is fundamental to the change in its interaction with cyclooxygenase (COX) enzymes.

The binding of many traditional non-steroidal anti-inflammatory drugs (NSAIDs) to COX enzymes is heavily reliant on their carboxylic acid moiety. This functional group typically forms polar interactions, including salt bridges, with key amino acid residues like Arginine-120 (Arg120) and Tyrosine-355 (Tyr355) located near the entrance of the enzyme's active site. iucr.orgiucr.org This interaction is a hallmark of non-selective NSAIDs. rsc.org In contrast, Celecoxib's selectivity for COX-2 stems from its lack of a carboxylic acid group; instead, its sulfonamide moiety inserts into a specific, hydrophilic side pocket present in the COX-2 active site but not in COX-1. iucr.orgiucr.orgbrieflands.com This interaction involves residues such as His90, Gln192, and Arg513. iucr.org

While this compound itself is an inactive metabolite regarding COX inhibition, the introduction of a carboxylic acid group to Celecoxib-like scaffolds has been a key strategy in structure-activity relationship (SAR) studies to develop new potential anti-inflammatory agents. drugbank.comacs.org Researchers have designed and synthesized isosteres of Celecoxib that replace the sulfonamide group with a carboxylic acid group to explore different binding modes and activity profiles. researchgate.net

In one such study, a series of carboxylic acid-substituted Celecoxib isosteres were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. researchgate.net The findings revealed that these derivatives could exhibit potent and selective COX-2 inhibition. For instance, compound 5f from this series demonstrated exceptional COX-2 inhibitory potency and high selectivity. researchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib (Reference) | >10 | 0.0513 | >195 |

| Compound 5f | 9.51 | 0.0455 | 209 |

Furthermore, hybridization strategies have been employed, combining the structural features of the non-selective COX inhibitor Sulindac with the selective COX-2 inhibitor Celecoxib. rsc.org This approach led to the design of pyrazole sulfonamide derivatives containing a carboxylic acid group, which showed potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). rsc.org One derivative with a benzothiophen-2-yl group displayed an IC₅₀ value of 0.01 μM for COX-2 and a selectivity index of 344.56, confirming high selectivity. These studies underscore that while Celecoxib's own carboxylic acid metabolite is inactive, the strategic placement of a carboxylic acid group on similar scaffolds can yield highly potent and selective inhibitors by engaging different key residues within the enzyme active site.

Advanced Research Topics and Future Directions

Role of Celecoxib (B62257) Carboxylic Acid in Disease Pathogenesis and Therapeutics

Although primarily considered an inactive metabolite in terms of COX inhibition, emerging research is exploring whether celecoxib carboxylic acid possesses other biological activities. pharmgkb.orginvivochem.com Studies have investigated its potential interactions with other biological targets beyond the COX enzymes. For instance, research has examined the inhibitory effects of celecoxib and its metabolites on other enzyme systems and transporters. One study found that this compound can inhibit renal organic anion transporters, specifically OAT1 and OAT3, with varying potencies. nih.gov This suggests a potential for the metabolite to influence the disposition of other drugs or endogenous substances cleared by these pathways.

Furthermore, the anticancer effects of the parent drug, celecoxib, have been attributed to mechanisms beyond COX-2 inhibition, such as binding to cadherin-11 (B1176826) and inhibiting 3-phosphoinositide-dependent kinase-1 (PDK-1). drugbank.comveeprho.com While these effects are primarily associated with celecoxib, the potential for its main metabolite to contribute to or possess its own unique biological activities remains an area for further investigation.

A recent study has shed light on the broader effects of celecoxib and its metabolites on the gut microbiota. gutmicrobiotaforhealth.com Oral administration of celecoxib was found to alter the composition of the intestinal microbiota and the fecal metabolomic profile, which was associated with a reduction in intestinal polyp burden in mice. gutmicrobiotaforhealth.com These alterations included a decrease in Lactobacillaceae and Bifidobacteriaceae and an increase in Coriobacteriaceae, alongside a reduction in metabolites linked to carcinogenesis. gutmicrobiotaforhealth.com While this study focused on the effects of the parent drug, it opens up questions about the potential role of its metabolites, including this compound, in mediating these changes within the gut microbiome and their subsequent impact on disease prevention. gutmicrobiotaforhealth.com

The rate of metabolism of celecoxib to this compound, primarily by the cytochrome P450 enzyme CYP2C9, can significantly impact the plasma concentrations of celecoxib. pharmgkb.orgpharmgkb.orgnih.gov Genetic variations in the CYP2C9 gene can lead to differences in metabolic activity, affecting individual responses to celecoxib. nih.govnih.gov Individuals who are poor metabolizers of CYP2C9 may have elevated plasma levels of celecoxib, potentially increasing the risk of adverse effects. pharmgkb.orgnih.gov

Potential for Independent Pharmacological Activities

Drug-Drug Interactions Involving this compound

The metabolism of celecoxib to this compound is a key factor in potential drug-drug interactions. pharmgkb.orgnih.govnih.gov These interactions primarily revolve around the cytochrome P450 enzyme system, particularly CYP2C9. pharmgkb.orgmims.com

Celecoxib is predominantly metabolized by CYP2C9 in the liver. pharmgkb.orgmims.com Therefore, co-administration of celecoxib with drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of celecoxib, and consequently, the formation of this compound. nih.govnih.govmims.com

CYP2C9 Inhibitors: Substances that inhibit CYP2C9 can lead to increased plasma levels of celecoxib due to reduced metabolic clearance. nih.govmims.com For example, fluconazole, a known inhibitor of CYP2C9, has been shown to significantly increase the area under the curve (AUC) of celecoxib. researchgate.netnih.gov This interaction leads to a decrease in the formation of this compound. researchgate.netnih.gov Other drugs that inhibit CYP2C9 should also be used with caution in patients taking celecoxib. pharmgkb.orgpharmgkb.org

CYP2C9 Inducers: Conversely, drugs that induce CYP2C9 activity can decrease the plasma concentrations of celecoxib. nih.govmims.com Potent inducers of CYP, such as rifampin, carbamazepine, and barbiturates, can accelerate the metabolism of celecoxib to this compound, potentially leading to reduced therapeutic efficacy of celecoxib. nih.govmims.com

While this compound is generally considered inactive, the parent drug, celecoxib, can affect the metabolism of other medications. pharmgkb.orgnih.gov Celecoxib is an inhibitor of another cytochrome P450 enzyme, CYP2D6. pharmgkb.orgnih.govmims.com This means that celecoxib can increase the plasma concentrations of drugs that are metabolized by CYP2D6. nih.govdrugs.com

For instance, co-administration of celecoxib has been shown to increase the plasma concentrations of dextromethorphan (B48470) and metoprolol, both of which are CYP2D6 substrates. mims.com Therefore, caution is advised when celecoxib is used concurrently with medications metabolized by CYP2D6, especially those with a narrow therapeutic range. drugs.com

While this compound itself is not known to be a significant inhibitor or inducer of CYP enzymes, its formation is a direct consequence of the metabolism of celecoxib, which does have clinically relevant interactions with other drugs. The potential for this compound to interact with drug transporters, such as OAT1 and OAT3, could also have implications for co-administered medications that are substrates of these transporters, though more research is needed in this area. nih.gov

| Drug | Interaction with Celecoxib Metabolism | Effect on Celecoxib Plasma Levels | Effect on this compound Formation |

| Fluconazole | CYP2C9 Inhibitor | Increased | Decreased |

| Rifampin | CYP2C9 Inducer | Decreased | Increased |

| Carbamazepine | CYP2C9 Inducer | Decreased | Increased |

| Barbiturates | CYP2C9 Inducer | Decreased | Increased |

Emerging Research Areas

Metabolite-Directed Drug Discovery

The study of drug metabolites, such as this compound, is a burgeoning field in pharmacology, offering new avenues for drug discovery and development. This approach, known as metabolite-directed drug discovery, leverages the biological activity and pharmacokinetic profiles of metabolites to design new therapeutic agents with improved properties.

This compound is the primary, yet inactive, metabolite of the selective COX-2 inhibitor, celecoxib. drugbank.comcaymanchem.com The metabolic process involves the hydroxylation of celecoxib's methyl group to form a primary alcohol, which is then further oxidized to a carboxylic acid. drugbank.comresearchgate.net This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver, with minor contributions from CYP3A4. drugbank.compharmgkb.org

One strategy involves creating derivatives of the metabolite to explore if any pharmacological activity can be restored or if new activities emerge. This can lead to the development of compounds with different therapeutic applications. The exploration of celecoxib isosteres, including those with carboxylic acid substitutions, is an active area of research aimed at developing new anti-inflammatory drug candidates. researchgate.net

Applications in Personalized Medicine based on Genetic Polymorphisms

The metabolism of celecoxib to this compound is significantly influenced by genetic variations in the CYP2C9 gene, highlighting the importance of pharmacogenetics in personalizing celecoxib therapy. pharmgkb.orgnih.gov The CYP2C9 gene is highly polymorphic, with several alleles leading to decreased enzyme activity. nih.gov

Individuals can be categorized into different metabolizer phenotypes based on their CYP2C9 genotype:

Normal Metabolizers (NMs): Carry two copies of the wild-type allele (e.g., CYP2C91/1). nih.gov

Intermediate Metabolizers (IMs): Carry one wild-type allele and one variant allele with decreased function (e.g., CYP2C91/3). nih.gov

Poor Metabolizers (PMs): Carry two variant alleles with decreased function (e.g., CYP2C93/3). nih.gov

Research has consistently shown that individuals who are intermediate or poor metabolizers of CYP2C9 substrates exhibit significantly higher plasma concentrations of celecoxib and a reduced clearance rate. nih.govdoi.orgdrugbank.com This is due to the slower conversion of celecoxib to its inactive carboxylic acid metabolite. doi.org

For example, studies have demonstrated that individuals with the CYP2C93 allele have a markedly increased exposure to celecoxib. pharmgkb.orgdrugbank.com Homozygous carriers of the CYP2C93 allele (CYP2C93/3) can have a more than two-fold reduced oral clearance of celecoxib compared to those with the wild-type genotype. nih.govdoi.org This increased systemic exposure can potentially lead to a higher risk of adverse effects. nih.gov

These findings have direct implications for personalized medicine. Genotyping for CYP2C9 polymorphisms can identify patients at risk for altered celecoxib metabolism. For known or suspected CYP2C9 poor metabolizers, clinical guidelines recommend considering a dose reduction or selecting an alternative medication that is not primarily metabolized by CYP2C9. nih.gov This personalized approach aims to optimize therapeutic outcomes while minimizing potential risks.

The following table summarizes the impact of CYP2C9 genotypes on celecoxib pharmacokinetics:

| CYP2C9 Genotype | Metabolizer Phenotype | Effect on Celecoxib Metabolism | Impact on Celecoxib Plasma Levels | Clinical Recommendation |

| CYP2C91/1 | Normal Metabolizer (NM) | Normal metabolism to this compound. nih.gov | Normal exposure. nih.gov | Standard dosing. |

| CYP2C91/2, CYP2C91/3 | Intermediate Metabolizer (IM) | Reduced metabolism to this compound. nih.gov | Increased exposure. nih.gov | Consider dose reduction. nih.gov |

| CYP2C92/2, CYP2C92/3, CYP2C93/3 | Poor Metabolizer (PM) | Significantly reduced metabolism to this compound. nih.gov | Markedly increased exposure. nih.govnih.gov | Initiate therapy at the lowest recommended dose or consider alternative drug. nih.gov |

Further research is ongoing to refine dose adjustments based on specific CYP2C9 genotypes and to explore the clinical significance of other less common variants. nih.govresearchgate.net This will continue to enhance the safe and effective use of celecoxib through personalized medicine.

Q & A

Q. What are the key structural and functional characteristics of Celecoxib Carboxylic Acid that distinguish it from other carboxylic acids in pharmacological research?

Methodological Answer: To differentiate this compound, employ NMR spectroscopy to confirm the carboxylic acid group (-COOH) and sulfonamide moiety, and compare spectral data with reference libraries . Functional assays, such as COX-2 inhibition kinetics , should be conducted using enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Structural comparisons with simpler carboxylic acids (e.g., acetic acid) can highlight steric and electronic differences impacting bioavailability and target binding .

Q. What experimental approaches are recommended for synthesizing this compound with high purity in laboratory settings?

Methodological Answer: Synthesis typically involves hydrolyzing Celecoxib under basic conditions (e.g., NaOH/ethanol reflux) to yield the carboxylic acid derivative. Purification steps include recrystallization (using ethanol/water mixtures) and HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Characterization requires FT-IR (to confirm -COOH stretching at ~1700 cm⁻¹) and mass spectrometry for molecular ion validation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: Use LC-MS/MS with isotopically labeled internal standards (e.g., Celecoxib-d4 Carboxylic Acid) to minimize matrix effects. Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%). For tissue distribution studies, homogenize samples in phosphate buffer (pH 7.4) and extract using solid-phase extraction (C18 cartridges) prior to analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across in vitro and in vivo studies?

Methodological Answer: Conduct a systematic meta-analysis to identify variability sources:

Q. What advanced spectroscopic and computational methods elucidate the binding mechanisms of this compound to COX-2?

Methodological Answer: Combine X-ray crystallography (resolution ≤2.0 Å) to visualize ligand-enzyme interactions and molecular dynamics simulations (AMBER or CHARMM force fields) to model binding kinetics. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). For electronic structure insights, apply density functional theory (DFT) to analyze charge distribution at the active site .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?

Methodological Answer:

- Adjust pH to 6.5–7.0 (near the compound’s pKa) to minimize hydrolysis.

- Add cyclodextrins (e.g., β-CD) to enhance solubility via inclusion complexation.

- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Validate degradation pathways using LC-QTOF-MS to identify byproducts .

Q. How should researchers design experiments to assess COX-2 selectivity of this compound compared to Celecoxib?

Methodological Answer:

- Perform competitive binding assays using recombinant COX-1 and COX-2 enzymes.

- Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2).

- Validate in vivo using carrageenan-induced paw edema models (rodents), comparing edema reduction and gastrointestinal toxicity endpoints. Statistical analysis should include ANOVA with post-hoc Tukey tests .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. For reproducibility, report raw data (e.g., EC₅₀, Hill slopes) and share scripts (R/Python) for transparency. Validate assumptions with residual plots and sensitivity analyses .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

Methodological Answer:

- Publish detailed protocols in supplementary materials , including reaction stoichiometry, temperature gradients, and purification criteria.

- Use round-robin testing across 3+ labs to identify critical variables (e.g., solvent purity).

- Adhere to ICH Q2(R1) guidelines for analytical method validation .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when designing animal studies to evaluate this compound’s anti-inflammatory efficacy?

Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。